N1-benzyl-N2-(2-hydroxypropyl)oxalamide

描述

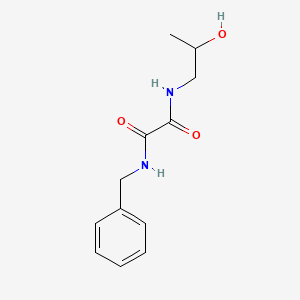

N1-Benzyl-N2-(2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N′-diamide of oxalic acid) core substituted with a benzyl group at the N1 position and a 2-hydroxypropyl group at the N2 position (Fig. 1). This compound belongs to a class of oxalamides known for their robust hydrogen-bonding capabilities due to the oxalamide motif, which enables self-assembly into β-sheet-like structures via dual hydrogen bonds . These structural features make it a promising candidate for applications in polymer science, particularly as a nucleating agent for bio-based polyesters like polyhydroxybutyrate (PHB) .

属性

IUPAC Name |

N-benzyl-N'-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(15)7-13-11(16)12(17)14-8-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSNABHFGBXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of benzylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out in large reactors with precise temperature and pressure control. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N1-benzyl-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide groups can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of N1-benzyl-N2-(2-oxopropyl)oxalamide.

Reduction: Formation of N1-benzyl-N2-(2-hydroxypropyl)amine.

Substitution: Formation of various substituted benzyl derivatives.

科学研究应用

N1-benzyl-N2-(2-hydroxypropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N1-benzyl-N2-(2-hydroxypropyl)oxalamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target molecules, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

相似化合物的比较

Structural and Functional Comparison with Similar Oxalamide Compounds

Oxalamide derivatives share a common backbone but differ in substituents, which critically influence their thermal behavior, solubility, and application-specific efficiency. Below is a detailed comparison with structurally or functionally related compounds.

Compound 2 (PHB-Mimetic Oxalamide)

Structure : Similar to N1-benzyl-N2-(2-hydroxypropyl)oxalamide, this compound (referred to as "compound 2" in Ma et al., 2015) features modified end-groups designed to mimic PHB’s repeat unit, enhancing miscibility in PHB melts .

Key Differences :

- Substituents : End-groups tailored for PHB compatibility vs. benzyl/hydroxypropyl in the target compound.

- Thermal Behavior : Melting temperature ($Tm$) of compound 2 is ~147.9°C (first heating run), slightly lower than the target compound’s $Tm$ of 203.4°C due to flexible spacer adjustments .

- Application : Compound 2 achieves 85% nucleation efficiency in PHB at 0.5 wt%, whereas the target compound’s efficiency depends on cooling rates and copolymer content .

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)

Structure : Aromatic dimethoxybenzyl and pyridinylethyl substituents distinguish this compound .

Key Differences :

- Application : Used as a savory flavor enhancer (umami agonist) via human taste receptor hTAS1R1/hTAS1R3 activation, unlike the target compound’s role in polymer crystallization .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structure : A benzamide (single amide group) with a hydroxy-dimethyl ethyl chain .

Key Differences :

Thermal and Solubility Properties: Data-Driven Analysis

The target compound’s performance as a nucleating agent is governed by its thermal transitions and miscibility in polymer melts, as demonstrated by differential scanning calorimetry (DSC) and solid-state NMR (Table 1).

Mechanistic Insights: Role of Substituents in Nucleation Efficiency

The target compound’s benzyl group provides rigidity, while the 2-hydroxypropyl group introduces polarity, balancing solubility and self-assembly:

- Hydrogen Bonding : Dual H-bonds in the oxalamide motif drive supramolecular aggregation, forming nucleation sites for PHB .

- Miscibility : Hydroxypropyl’s polarity enhances dispersion in PHB melts, critical for homogeneous nucleation .

In contrast, S336’s dimethoxybenzyl group prioritizes receptor binding over polymer compatibility, illustrating how substituent design tailors compounds for specific roles .

生物活性

N1-benzyl-N2-(2-hydroxypropyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds, characterized by the presence of both hydrophobic (benzyl) and hydrophilic (hydroxypropyl) groups. This unique combination facilitates interactions with various biological targets, enhancing its potential as a therapeutic agent.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₂ |

| Molecular Weight | 301.35 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Functional Groups | Benzyl, Hydroxypropyl, Oxalamide |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Interaction: Its ability to bind to specific receptors suggests a role in signal transduction pathways, impacting cellular responses.

- Hydrophobic Interactions: The benzyl group enhances binding affinity to hydrophobic pockets in proteins, while the hydroxypropyl group allows for hydrogen bonding with target molecules.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anticancer Activity: Preliminary research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Properties: Investigations have shown that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent.

- Modulation of Immune Responses: The compound has been explored for its ability to modulate immune responses, particularly in the context of checkpoint inhibition therapies.

Case Studies

-

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls. -

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。